molecular formula C16H32O7 B609276 m-PEG5-Boc CAS No. 874208-93-2

m-PEG5-Boc

Cat. No. B609276
Key on ui cas rn: 874208-93-2
M. Wt: 336.43
InChI Key: ABOAGRJWHPYZKV-UHFFFAOYSA-N
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Patent
US07875700B2

Procedure details

Methyl tetraethylene glycol (1.0 g, 4.80 mmol) and tert-butyl acrylate (0.308 g, 2.40 mmol) were dissolved in dry THF (10 mL). Sodium metal 0.6 mg, 0.024 mmol) was added to the solution. After stirring for 4 h at room temperature, the reaction mixture was quenched by the addition of 1 M HCl (15 mL). The quenched reaction mixture was then extracted with CH2Cl2 (1×50 mL, 1×25 mL). The organic layer was dried (MgSO4) and concentrated. After purification by silica gel chromatography (ethyl acetate as eluent), the product was obtained as an oil (1.28 g, 79%).
Name
Methyl tetraethylene glycol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 mg
Type
catalyst
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
C[CH:2]([OH:14])[CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][OH:13].[C:15]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[CH:16]=[CH2:17].[CH2:24]1COCC1>[Na]>[C:20]([O:19][C:15](=[O:18])[CH2:16][CH2:17][O:14][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH3:24])([CH3:23])([CH3:22])[CH3:21] |^1:28|

Inputs

Step One
Name
Methyl tetraethylene glycol
Quantity
1 g
Type
reactant
Smiles
CC(COCCOCCOCCO)O
Name
Quantity
0.308 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.6 mg
Type
catalyst
Smiles
[Na]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by the addition of 1 M HCl (15 mL)
CUSTOM
Type
CUSTOM
Details
The quenched reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was then extracted with CH2Cl2 (1×50 mL, 1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After purification by silica gel chromatography (ethyl acetate as eluent)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCOCCOCCOCCOCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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